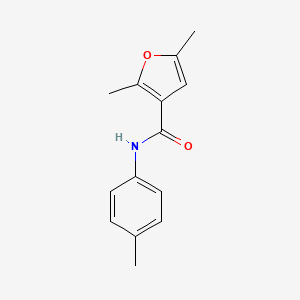

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide is a heterocyclic compound that belongs to the furan family. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a carboxamide group attached to a 4-methylphenyl group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

Furan derivatives, which include 2,5-dimethyl-n-(4-methylphenyl)furan-3-carboxamide, have been found to exhibit significant anti-influenza activity .

Mode of Action

It is known that furan derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Biochemical Pathways

Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may affect the viral replication pathways.

Result of Action

Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may prevent the virus from replicating and spreading within the host organism.

Biochemical Analysis

Biochemical Properties

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has been identified as a potent inhibitor of the influenza A H5N1 virus . The compound interacts with various enzymes and proteins to exert its inhibitory effects .

Cellular Effects

In cellular processes, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with the H5N1 virus affects the virus’s ability to infect cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the H5N1 virus, preventing it from infecting cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-hexanedione and furfural.

Substitution Reactions:

Amidation: The carboxamide group is introduced by reacting the furan derivative with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Formation of 2,5-dimethylfuran-3-carboxylic acid.

Reduction: Formation of 2,5-dimethyl-N-(4-methylphenyl)furan-3-amine.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

2,5-dimethylfuran: A simpler derivative of furan with similar structural features but lacking the carboxamide group.

N-(4-methylphenyl)furan-3-carboxamide: Similar structure but without the methyl groups at positions 2 and 5.

Uniqueness

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide is unique due to the combination of its furan ring, methyl substitutions, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,5-Dimethyl-N-(4-methylphenyl)furan-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, molecular mechanisms, and research findings related to its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H17NO2

- Functional Groups : Furan ring, carboxamide group, and methyl substituents.

This unique structure contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as a lead compound in drug development for treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been identified as a potent inhibitor of certain cancer cell lines, demonstrating efficacy through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against leukemia and solid tumor cells in vitro .

Molecular Interactions

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, affecting pathways related to cell growth and division.

- Gene Expression Modulation : It influences gene expression patterns that are crucial for cancer progression and microbial resistance.

- Cell Signaling Pathways : The compound interacts with various signaling pathways, which may lead to alterations in cellular metabolism and function.

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies reveal that it binds effectively to key receptors involved in cancer and inflammation processes, supporting its therapeutic potential .

In Vitro Studies

Several in vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 8.0 | Cell cycle arrest at G1 phase |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of NF-κB signaling pathway |

These findings highlight its potential as an effective anticancer agent across multiple types of cancer .

Animal Model Studies

In vivo studies are necessary to further validate the efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in animal models for both antimicrobial and anticancer applications, although further research is required to establish clinical relevance.

Properties

IUPAC Name |

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVYTCFLWZHTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.